Potency Comparison: IDD388 Exhibits 47-Fold Higher ALR2 Inhibition Than ALR2-IN-1
IDD388 demonstrates significantly superior potency for its primary target, aldose reductase (ALR2), when compared to the structurally distinct inhibitor ALR2-IN-1. The IC50 of IDD388 is 30 nM, whereas ALR2-IN-1 has a reported IC50 of 1.42 μM [1]. This represents a 47-fold difference in inhibitory concentration.
| Evidence Dimension | ALR2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | ALR2-IN-1, 1.42 μM (1420 nM) |
| Quantified Difference | IDD388 is 47 times more potent (1420 nM / 30 nM) |
| Conditions | Standard enzymatic inhibition assay; details specific to each study may vary but are commonly based on NADPH consumption using DL-glyceraldehyde as substrate. |
Why This Matters
Higher potency allows for lower working concentrations in vitro, reducing the risk of solvent toxicity and non-specific cellular effects, and is a critical parameter for cost-effective procurement and experimental design.
- [1] GlpBio. Product Page: IDD388 (GC70526) and ALR2-IN-1 (GC68645). Available at: https://www.glpbio.com/catalogsearch/result/index/?cat=1274 View Source
